

Technical Guide: 7-Bromo-4-chloro-1H-indole (CAS: 126811-29-8)

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Compound of Interest

Compound Name: 7-Bromo-4-chloro-1H-indole

Cat. No.: B156208

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For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-4-chloro-1H-indole is a halogenated indole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The indole scaffold is a core structural motif in numerous biologically active natural products and synthetic drugs.^{[1][2][3]} The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.

While **7-Bromo-4-chloro-1H-indole** itself is not extensively characterized in publicly accessible scientific literature, its structural isomer, 4-bromo-7-chloro-1H-indole, and the closely related indazole, 7-Bromo-4-chloro-1H-indazol-3-amine, are recognized as important intermediates in pharmaceutical synthesis. Specifically, 7-Bromo-4-chloro-1H-indazol-3-amine is a key building block for Lenacapavir, a potent, long-acting HIV-1 capsid inhibitor.^{[4][5][6]} This guide summarizes the available data for **7-Bromo-4-chloro-1H-indole** and provides context based on related, well-documented compounds.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of **7-Bromo-4-chloro-1H-indole** are not readily available in peer-reviewed literature. The following table includes basic

information derived from commercial supplier data and computed values. For comparison, data for the related regioisomer is also included where available.

Property	7-Bromo-4-chloro-1H-indole (CAS: 126811-29-8)	4-Bromo-7-chloro-1H-indole (CAS: 126811-30-1)
Molecular Formula	C ₈ H ₅ BrClN	C ₈ H ₅ BrClN
Molecular Weight	230.49 g/mol [7]	230.49 g/mol [8]
Appearance	Not specified (likely solid)	Solid[9]
Melting Point	Data Not Available	Data Not Available
Boiling Point	Data Not Available	345.8 °C at 760 mmHg (Predicted)[10]
Solubility	Data Not Available	Data Not Available
Purity (Typical)	≥97%[7]	97%[9]

Spectroscopic Data

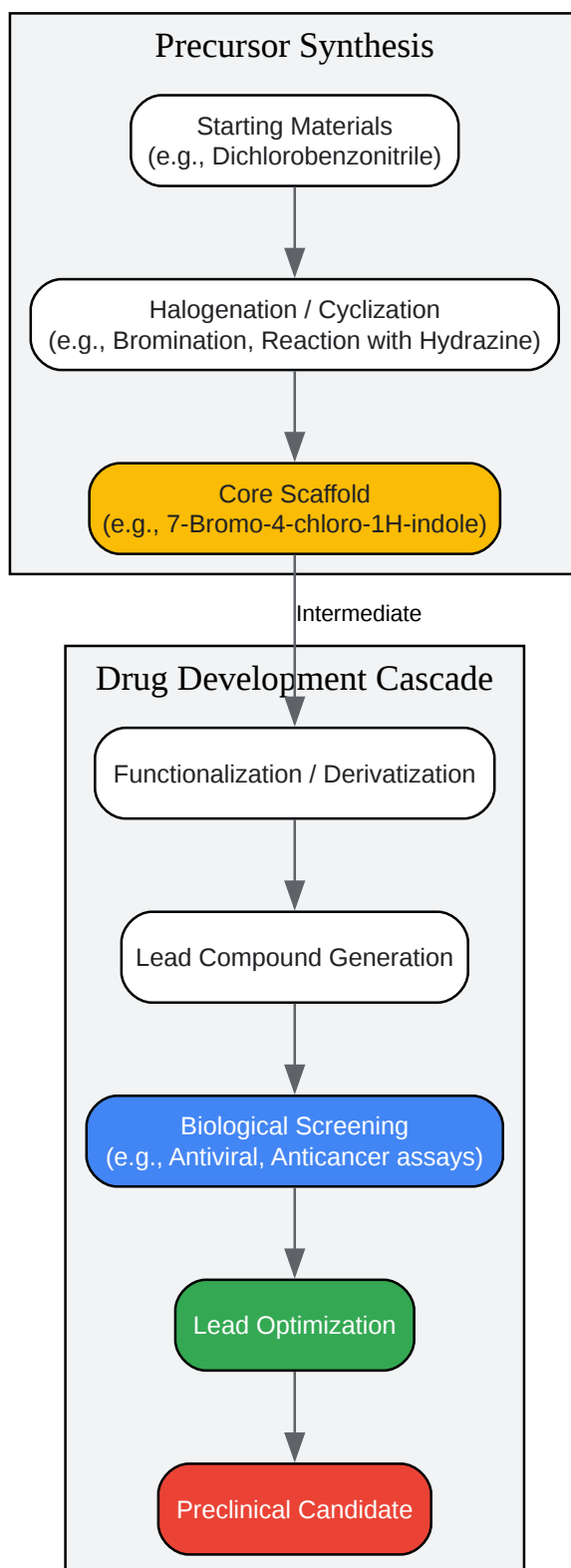
While commercial suppliers indicate that spectroscopic data such as NMR and MS are available upon purchase, this information is not published in detail.[11] Researchers should perform their own analytical characterization to confirm the structure and purity of any obtained material. The table below is a placeholder for such experimental data.

Technique	Expected Data for 7-Bromo-4-chloro-1H-indole
¹ H NMR	Data Not Available
¹³ C NMR	Data Not Available
Mass Spectrometry (MS)	Data Not Available

Synthesis and Logical Relationships

A specific, peer-reviewed synthesis protocol for **7-Bromo-4-chloro-1H-indole** is not currently available. However, the synthesis of the structurally similar and pharmaceutically relevant intermediate, 7-Bromo-4-chloro-1H-indazol-3-amine, has been described in detail. This process provides valuable insight into the synthetic chemistry of related scaffolds.

The diagram below illustrates a potential, generalized workflow for the utilization of halogenated indoles in a drug discovery context, starting from basic precursors to the final evaluation of a candidate molecule.



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Caption: Generalized workflow for drug discovery using a halogenated indole scaffold.

Experimental Protocol: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine

This protocol is for a related compound and is provided for illustrative purposes.[\[4\]](#)[\[5\]](#)

Step 1: Bromination of 2,6-dichlorobenzonitrile

- To a solution of 2,6-dichlorobenzonitrile in concentrated sulfuric acid, N-bromosuccinimide (NBS) is added portion-wise while maintaining a low temperature.
- The reaction mixture is stirred until the starting material is consumed (monitored by an appropriate method like GC-MS or TLC).
- The mixture is then carefully poured into ice water, and the resulting precipitate (3-bromo-2,6-dichlorobenzonitrile) is collected by filtration, washed with water, and dried.

Step 2: Cyclization to form 7-Bromo-4-chloro-1H-indazol-3-amine

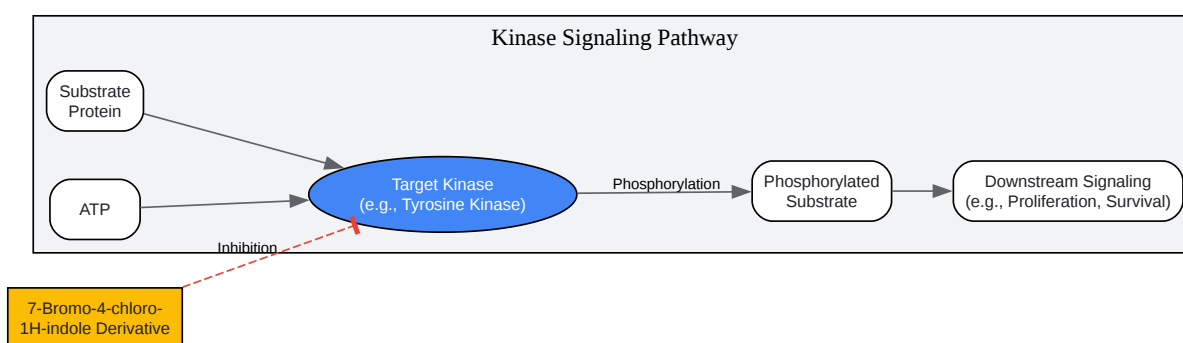
- A degassed Parr reactor is charged with 3-bromo-2,6-dichlorobenzonitrile, hydrazine hydrate, and a suitable solvent such as 2-methyltetrahydrofuran (2-MeTHF).[\[4\]](#)
- The reaction mixture is heated (e.g., to 105 °C) and stirred for an extended period (e.g., 18 hours).[\[4\]](#)
- After completion, the mixture is cooled, and water is added.
- The product is extracted with an organic solvent (e.g., ethyl acetate).[\[4\]](#)
- The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.
- Purification can be achieved by recrystallization or other standard techniques.

Biological Activity and Applications

While specific biological studies on **7-Bromo-4-chloro-1H-indole** are lacking, the broader class of halogenated indoles exhibits a wide range of activities.

- **Antimicrobial and Antibiofilm Activity:** Various chloro- and bromo-substituted indoles have demonstrated efficacy against pathogenic bacteria like *Escherichia coli* O157:H7 and *Vibrio parahaemolyticus*.^{[12][13]} They can inhibit biofilm formation, reduce bacterial motility, and in some cases, exhibit bactericidal effects.^{[12][13]} However, some studies suggest that halogen substitution at the C-7 position of the indole ring may be detrimental to antimicrobial activity compared to substitutions at other positions.
- **Anticancer and Anti-inflammatory Potential:** The indole nucleus is a common scaffold in the design of anticancer and anti-inflammatory agents.^{[9][14]} Derivatives can act as inhibitors of various kinases and other enzymes involved in cell proliferation and inflammation signaling pathways.
- **Pharmaceutical Intermediate:** The primary known application for a compound of this specific substitution pattern (7-bromo, 4-chloro) is as a precursor or intermediate in the synthesis of complex pharmaceutical agents, most notably in the development of the anti-HIV drug Lenacapavir, which involves the 7-Bromo-4-chloro-1H-indazol-3-amine core.^{[4][6]}

The diagram below depicts a simplified, hypothetical mechanism of action for an indole-based kinase inhibitor, a common application for this class of compounds.



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